3-Benzylsulfanyl-6-pyridin-3-ylpyridazine
Description
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a pyridazine derivative featuring a benzylsulfanyl (-S-CH2C6H5) group at position 3 and a pyridin-3-yl substituent at position 6.
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXLRPNMQZSJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327668 | |
| Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872701-37-6 | |
| Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine typically involves the reaction of pyridazine derivatives with benzylsulfanyl and pyridin-3-yl groups under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative reacts with a benzylsulfanyl reagent in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic electronic materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on sulfamethoxypyridazine (a sulfonamide antibiotic), which shares the pyridazine core but differs in substituents. Below is a detailed comparison:
Structural and Functional Differences
*Estimated based on substituent contributions.
Key Implications
Bioactivity : Sulfamethoxypyridazine’s sulfonamide group is critical for antibacterial activity by inhibiting dihydropteroate synthase . The absence of this group in this compound suggests divergent mechanisms, possibly targeting kinases or viral proteases.
Solubility : The sulfonamide in sulfamethoxypyridazine improves water solubility, whereas the benzylsulfanyl group in the target compound likely reduces it, affecting bioavailability.
Synthetic Accessibility: Sulfamethoxypyridazine is synthesized via sulfonylation of aminopyridazine . The target compound may require thioetherification or cross-coupling for the benzylsulfanyl and pyridinyl groups, increasing synthetic complexity.
Research Findings and Hypotheses
While sulfamethoxypyridazine is well-documented as an antibiotic , the biological profile of this compound remains speculative. Pyridazine derivatives with sulfur-containing substituents (e.g., thioethers) have shown promise in:
- Kinase Inhibition : Analogous compounds inhibit tyrosine kinases due to pyridazine’s planar structure and sulfur’s electronic effects.
- Antiviral Activity : Benzylsulfanyl groups may interfere with viral replication machinery, as seen in HIV protease inhibitors.
Data Table: Comparative Analysis of Pyridazine Derivatives
*No direct evidence available for the target compound.
Biological Activity
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14N2S
- Molecular Weight : 258.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzylsulfanyl and pyridine moieties suggests potential interactions through hydrogen bonding and hydrophobic effects, which may influence its binding affinity and specificity.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of compounds related to pyridazine derivatives. For instance, a series of bicyclic pyridine-based hybrids demonstrated significant anticonvulsant activity against pentylenetetrazole (PTZ) induced seizures, indicating that similar compounds may exhibit comparable effects .
| Compound | PTZ Antagonism (%) | Toxicity (mg/kg) |
|---|---|---|
| This compound | TBD | TBD |
| Diazepam | 80% | 360 |
| Ethosuximide | 20% | >650 |
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. A study on kynurenine monooxygenase inhibitors indicated that modifications in similar structures could enhance brain permeability and neuroprotective effects, suggesting that this compound might share these beneficial properties .
Case Studies and Research Findings
- Anticonvulsant Evaluation : In a study assessing the efficacy of various pyridine derivatives, compounds similar to this compound were tested for their ability to mitigate seizures induced by PTZ. The results indicated a range of effectiveness, with some compounds outperforming established treatments like ethosuximide .
- Kynurenine Pathway Modulation : Research into kynurenine pathway modulators has revealed that certain structural analogs can significantly alter neurotoxic metabolite levels, which may be applicable for treating Huntington's disease. This suggests that the biological activity of this compound could extend into neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
